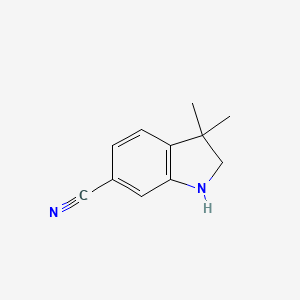

3,3-Dimethylindoline-6-carbonitrile

Description

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

3,3-dimethyl-1,2-dihydroindole-6-carbonitrile |

InChI |

InChI=1S/C11H12N2/c1-11(2)7-13-10-5-8(6-12)3-4-9(10)11/h3-5,13H,7H2,1-2H3 |

InChI Key |

LNSNQONZOCPTLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2)C#N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and spectroscopic properties of 3,3-Dimethylindoline-6-carbonitrile and analogous compounds:

Key Observations :

Structural Impact on Melting Points :

- Fused heterocycles (e.g., 3g ) exhibit higher melting points (274–276 °C) due to extended π-conjugation and intermolecular H-bonding.

- Steric hindrance from 3,3-dimethyl groups in the indoline derivative may reduce crystallinity compared to planar indole analogs .

Spectroscopic Trends :

- Nitrile IR Stretching : All compounds show a characteristic C≡N peak near 2180–2200 cm⁻¹ .

- Methyl Group Signals : In 3,3-dimethylindoline, methyl protons are expected at δ 1.3–1.5 ppm (¹H NMR), distinct from aromatic methyl groups (e.g., δ 3.08 in 3a ).

Reactivity and Applications :

- Indoline vs. Indole : The saturated indoline core in this compound offers sp³ hybridization at C3, enabling stereoselective reactions, whereas indole derivatives (e.g., 3g ) favor electrophilic substitution at C4.

- Pharmaceutical Relevance : Halogenated analogs (e.g., ) are prioritized in drug discovery for enhanced bioavailability and target binding.

Q & A

Q. What are the best practices for validating the compound’s activity in 3D cell culture models?

- Methodology : Use spheroids or organoids to mimic in vivo conditions. Dose-response studies (0.1–100 µM) with ATP-based viability assays (e.g., CellTiter-Glo). Confirm penetration via confocal microscopy with fluorescent analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.